2-(3,3,5-Trimethylcyclohexanecarbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one
Description
2-(3,3,5-Trimethylcyclohexanecarbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include a cyclohexane ring, an oxadiazaspiro core, and a carbonyl group. Such structural features make it an interesting subject for research in various scientific fields.
Properties
IUPAC Name |
2-(3,3,5-trimethylcyclohexanecarbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-10-4-11(6-14(2,3)5-10)12(18)17-8-15(9-17)7-16-13(19)20-15/h10-11H,4-9H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYZRCPDHDPHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)C(=O)N2CC3(C2)CNC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,5-Trimethylcyclohexanecarbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions.
Introduction of the Carbonyl Group: The carbonyl group is introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Construction of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving the oxadiazaspiro moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,3,5-Trimethylcyclohexanecarbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(3,3,5-Trimethylcyclohexanecarbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,3,5-Trimethylcyclohexanecarbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octane: This compound shares the spirocyclic core but lacks the cyclohexane and carbonyl groups.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with a different ring structure.
2,6-Diazaspiro[3.4]octan-7-one: Similar in structure but with variations in functional groups and ring size.
Uniqueness
2-(3,3,5-Trimethylcyclohexanecarbonyl)-5-oxa-2,7-diazaspiro[34]octan-6-one is unique due to its specific combination of functional groups and spirocyclic structure
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
